Methyl 6-acetyl-5-aminopyridine-2-carboxylate
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Overview
Description
Methyl 6-acetyl-5-aminopyridine-2-carboxylate is an organic compound with the molecular formula C9H10N2O3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-acetyl-5-aminopyridine-2-carboxylate typically involves the esterification of 6-acetyl-5-aminopyridine-2-carboxylic acid. One common method includes the reaction of the acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The mixture is refluxed for several hours, and the product is then isolated by neutralizing the reaction mixture and extracting the ester with an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-acetyl-5-aminopyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Methyl 6-acetyl-5-aminopyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 6-acetyl-5-aminopyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic processes or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-aminopyridine-2-carboxylate
- Methyl 5-aminopyridine-2-carboxylate
- Methyl 4-aminopyridine-2-carboxylate
Uniqueness
Methyl 6-acetyl-5-aminopyridine-2-carboxylate is unique due to the presence of both an acetyl group and an amino group on the pyridine ring. This structural feature allows it to participate in a diverse range of chemical reactions and enhances its potential biological activity compared to its analogs.
Properties
Molecular Formula |
C9H10N2O3 |
---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
methyl 6-acetyl-5-aminopyridine-2-carboxylate |
InChI |
InChI=1S/C9H10N2O3/c1-5(12)8-6(10)3-4-7(11-8)9(13)14-2/h3-4H,10H2,1-2H3 |
InChI Key |
AKBNUBMNCZWFTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=N1)C(=O)OC)N |
Origin of Product |
United States |
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